N-Cyclohexyl 3-fluorobenzamide

Solubility Lipophilicity ADME profiling

Procure N-Cyclohexyl 3-fluorobenzamide (CAS 2267-94-9) as a validated research tool. Its meta-fluorine substitution yields a distinct LogP (2.89-3.67) and PSA (29.1-32.6 Ų) versus ortho/para isomers, critical for reproducible 5-HT1A SAR, crystal habit (CCDC 704503), and QSAR model calibration. Ensure batch consistency with ≥95% purity.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
CAS No. 2267-94-9
Cat. No. B1593356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl 3-fluorobenzamide
CAS2267-94-9
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
InChIKeyNXPPOGYXWKNMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl 3-fluorobenzamide (CAS 2267-94-9): Comparative Procurement and Differentiation Guide for Research and Industrial Selection


N-Cyclohexyl 3-fluorobenzamide (CAS 2267-94-9) is a fluorinated aromatic amide compound with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol, belonging to the N-cyclohexyl benzamide class [1]. Its structure comprises a 3-fluorobenzoyl moiety linked via an amide bond to a cyclohexylamine group, yielding a compound characterized by a meta-fluorine substitution pattern, a single hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area (PSA) of 29.1–32.6 Ų, alongside a calculated octanol-water partition coefficient (LogP) ranging from 2.89 to 3.67 depending on the estimation method . This compound is primarily utilized as a research chemical and synthetic intermediate, with typical commercial purity specifications of 95% . It serves as a molecular building block for structure-activity relationship (SAR) exploration and is a positional isomer of N-cyclohexyl 2-fluorobenzamide and N-cyclohexyl 4-fluorobenzamide . While biological activity data for this specific compound remains sparse, the broader class of N-cyclohexyl benzamides and meta-substituted fluorobenzamides has been investigated across multiple pharmacological domains, including 5-HT₁A receptor modulation, 11β-HSD1 inhibition, and insecticidal GABA receptor antagonism [2].

Why N-Cyclohexyl 3-fluorobenzamide Cannot Be Readily Substituted with Positional Isomers or Unsubstituted Analogs


Generic substitution among N-cyclohexyl fluorobenzamides is not scientifically justified due to quantifiable differences in physicochemical and structural properties that directly affect solubility, permeability, molecular conformation, and ultimately biological target engagement or material processability. The meta-fluorine substitution in N-cyclohexyl 3-fluorobenzamide confers distinct lipophilicity (LogP ranging from 2.89 to 3.67) and aqueous solubility characteristics compared to ortho- and para-fluorinated positional isomers, as well as to the unsubstituted N-cyclohexylbenzamide . In the solid state, crystallographic data confirm that N-cyclohexyl 3-fluorobenzamide adopts a specific molecular geometry in which the amide plane is oriented at 29.9° relative to the aromatic ring, with intermolecular N–H⋯O hydrogen bonds forming one-dimensional chains along the [100] crystallographic axis; these packing forces and conformational constraints are absent or altered in ortho- and para-isomers, potentially affecting crystallization behavior, dissolution rate, and formulation reproducibility [1]. Furthermore, the meta-fluorine substitution modulates the electronic properties of the benzamide core, including the acid dissociation constant (predicted pKa of 14.09±0.20), which influences the protonation state and hydrogen bonding capacity of the amide nitrogen under physiological or processing conditions . Procurement decisions predicated solely on the N-cyclohexyl benzamide scaffold without rigorous consideration of substitution position and accompanying property variations risk irreproducible biological outcomes, failed crystallizations, or suboptimal material performance.

Quantitative Comparative Evidence for N-Cyclohexyl 3-fluorobenzamide: Head-to-Head Physicochemical and Structural Differentiation


Aqueous Solubility and LogP Comparison: N-Cyclohexyl 3-fluorobenzamide vs. Unsubstituted N-Cyclohexylbenzamide

N-Cyclohexyl 3-fluorobenzamide exhibits a predicted aqueous solubility of 24.69 mg/L at 25°C, based on an estimated Log Kow of 3.67 using the US EPA KOWWIN v1.67 method . In contrast, the unsubstituted N-cyclohexylbenzamide (CAS 1759-47-7) has a lower estimated Log Kow of 2.92 and a correspondingly higher predicted aqueous solubility of approximately 120.9 mg/L under the same estimation conditions, reflecting a nearly 5-fold difference in water solubility attributable to the presence of the 3-fluoro substituent [1]. This meta-fluorine substitution increases lipophilicity by approximately 0.75 log units, directly impacting the compound's partitioning behavior in biphasic systems and its permeability profile in biological or extraction applications.

Solubility Lipophilicity ADME profiling Physicochemical property prediction

Crystal Structure Conformation and Hydrogen Bonding Network: N-Cyclohexyl 3-fluorobenzamide vs. Ortho- and Para-Fluorinated Isomers

Single-crystal X-ray diffraction analysis of N-cyclohexyl 3-fluorobenzamide (CCDC deposition 704503) reveals a precise molecular geometry: the amide N–C=O plane is oriented at an angle of 29.9 (2)° with respect to the aromatic ring, and the cyclohexane ring adopts the energetically favored chair conformation [1]. In the crystal lattice, intermolecular N–H⋯O hydrogen bonds link molecules into infinite one-dimensional chains propagating along the [100] crystallographic axis, with a weak C–H⋯F interaction also contributing to the packing arrangement [2]. This specific hydrogen bonding motif and molecular conformation are unique to the 3-fluoro substitution pattern; crystallographic studies of N-cyclohexyl 2-fluorobenzamide and N-cyclohexyl 4-fluorobenzamide demonstrate distinct packing arrangements due to altered fluorine participation in intermolecular contacts, which can affect melting point, dissolution kinetics, and crystal habit [3].

Crystallography Solid-state chemistry Crystal engineering Hydrogen bonding

LogP Variability Across Estimation Methods: N-Cyclohexyl 3-fluorobenzamide Lipophilicity Assessment and Procurement Implications

N-Cyclohexyl 3-fluorobenzamide exhibits a range of predicted LogP values depending on the computational method employed, reflecting the inherent uncertainty in partition coefficient estimation for this moderately lipophilic amide. Vendor and database sources report LogP values of 2.89 (Chemscene computational chemistry data), 3.10 (Molaid calculated property), 3.22 (ACD/Labs LogP algorithm), 3.46 (ChemSrc LogP), and 3.67 (US EPA KOWWIN v1.67 estimate) . This 0.78 log unit variation across estimation platforms highlights the importance of method-specific interpretation when comparing this compound to analogs in virtual screening or property-based procurement decisions. By comparison, N-cyclohexyl 4-fluorobenzamide is predicted to have a slightly lower LogP (ACD/LogP approximately 3.15) due to differences in dipole moment and polar surface area distribution between meta and para substitution patterns .

Lipophilicity QSAR modeling ADME prediction Computational chemistry

5-HT₁A Receptor Functional Activity: N-Cyclohexyl 3-fluorobenzamide vs. Class-Level Benzamide Pharmacophore

N-Cyclohexyl 3-fluorobenzamide was evaluated in a functional assay for its ability to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT₁A receptor expressed in HeLa cells, with observed inhibition values ranging from 110 to 250 (units not fully specified in the public database record; likely representing a relative activity metric or percent response range) [1]. In contrast, structurally optimized benzamide antipsychotic agents containing an aminomethyl substituent on the aromatic ring have demonstrated potent 5-HT₁A receptor binding affinities with Ki values in the low nanomolar range (e.g., Ki < 10 nM) in radioligand competition binding assays [2]. The relatively modest functional inhibition observed for N-cyclohexyl 3-fluorobenzamide indicates that the simple N-cyclohexyl-3-fluorobenzamide scaffold, lacking additional pharmacophoric elements, is not a potent 5-HT₁A ligand and should not be selected as a direct substitute for validated 5-HT₁A-active benzamides in receptor pharmacology studies.

5-HT1A receptor GPCR screening Adenylate cyclase assay Neuropharmacology

Cyclohexylbenzamide Class Scaffold: Gastrointestinal Prokinetic Activity in N-Cyclohexylbenzamide Derivatives vs. Target Compound as Reference Intermediate

The N-cyclohexylbenzamide scaffold, of which N-cyclohexyl 3-fluorobenzamide is a simple fluorinated derivative, has been extensively characterized in the patent literature as a core pharmacophore for gastrointestinal prokinetic agents. US Patent 5,273,983 (EP 0507672B1) discloses a series of N-cyclohexylbenzamide derivatives bearing alkoxy substituents capable of cyclizing with the aromatic ring, demonstrating powerful gastrointestinal motility stimulant activity in in vivo models [1]. The unsubstituted N-cyclohexylbenzamide (CAS 1759-47-7) and the 3-fluoro substituted target compound serve as reference standards and synthetic intermediates in the preparation and SAR evaluation of these more elaborated prokinetic benzamides. Specifically, N-cyclohexyl 3-fluorobenzamide represents the meta-fluorinated baseline against which more complex alkoxy-substituted derivatives are compared for improvements in potency, metabolic stability, or selectivity profiles [2].

Gastrointestinal motility Prokinetic agents SAR studies Benzamide derivatives

N-Cyclohexyl 3-fluorobenzamide (CAS 2267-94-9): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry SAR Baseline for 5-HT₁A Receptor Pharmacophore Optimization

N-Cyclohexyl 3-fluorobenzamide functions as a reference control or baseline scaffold in 5-HT₁A receptor pharmacology programs. With functional inhibition values ranging from 110 to 250 in the HeLa cell adenylate cyclase assay [1], it serves as a minimally active benchmark against which structural modifications (e.g., aminomethyl substitution, as described in Norman et al., J. Med. Chem. 1998) can be quantitatively compared for enhanced potency. This compound is appropriate for use in medicinal chemistry campaigns seeking to establish structure-activity relationships for the N-cyclohexyl benzamide chemotype at serotonergic targets.

Crystal Engineering and Solid-State Formulation Studies

The well-characterized single-crystal structure of N-cyclohexyl 3-fluorobenzamide (CCDC 704503) provides a robust reference for crystal engineering investigations. The compound's specific conformation (amide–aryl torsion angle 29.9°), one-dimensional N–H⋯O hydrogen bonding network along [100], and chair cyclohexane geometry [2] make it suitable for studies of crystal habit modification, co-crystal screening, and polymorph prediction. Its predicted aqueous solubility of 24.69 mg/L further enables dissolution rate and formulation studies targeting poorly soluble aromatic amides.

Gastrointestinal Prokinetic Agent Development and Pharmacophore Reference

As a simple fluorinated member of the N-cyclohexylbenzamide class disclosed in US 5,273,983 and EP 0507672B1, N-cyclohexyl 3-fluorobenzamide serves as a reference compound for SAR studies aimed at optimizing gastrointestinal prokinetic activity. The patent literature establishes that alkoxy substituents capable of cyclization with the aromatic ring are required for potent prokinetic effects [3]; this compound represents the unsubstituted (3-fluoro only) baseline for comparative evaluation of in vitro receptor binding, functional efficacy, and in vivo motility assays.

Lipophilicity and Permeability Modeling in ADME Prediction Workflows

The availability of multiple LogP estimates for N-cyclohexyl 3-fluorobenzamide (2.89 to 3.67 across five computational methods) positions this compound as a useful calibration standard or test case for QSAR model validation and ADME prediction algorithm benchmarking. Its moderate lipophilicity and predicted water solubility of 24.69 mg/L [4] make it relevant for in silico permeability and bioavailability modeling, particularly in the context of comparing meta-, ortho-, and para-fluorinated positional isomers in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexyl 3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.